Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
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Overview
Description
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a complex organic compound with the molecular formula C24H28N4O2. This compound is part of the pyrido[1,2-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions are determined by the nature of the substituents and the desired product. Common reagents include cyanoacetohydrazides and other nitrogen-containing heterocyclic compounds .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate: Another compound in the same family with similar structural features.
Pyrimido[1,2-a]benzimidazoles: A broader class of compounds with diverse biological activities.
Uniqueness
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H28N4O2/c1-3-30-22(29)14-13-18-16(2)19(15-25)24-27-20-11-7-8-12-21(20)28(24)23(18)26-17-9-5-4-6-10-17/h7-8,11-12,17,26H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
WMSVKTHQGGENST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4 |
Origin of Product |
United States |
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